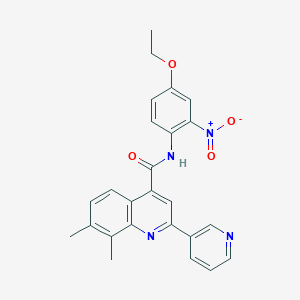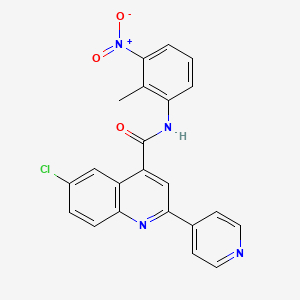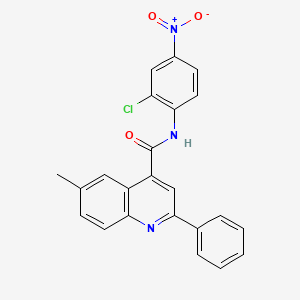![molecular formula C25H26N2O2 B4162405 N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4162405.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide, also known as CEQ, is a small molecule that has been studied extensively for its potential use in scientific research. CEQ is a quinolinecarboxamide derivative that has shown promise in a variety of applications, including as an anti-cancer agent and as a tool for studying the mechanisms of cancer cell growth and proliferation. In
Wissenschaftliche Forschungsanwendungen
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide has been studied extensively for its potential use in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer, both in vitro and in vivo. N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may be a useful tool for developing new cancer therapies.
Wirkmechanismus
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of several key enzymes involved in cancer cell metabolism, including hexokinase and pyruvate kinase, which are critical for energy production in cancer cells. N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest in the G2/M phase, which is associated with decreased cell proliferation. N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide has also been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the expression of various genes involved in cancer cell growth and survival, including Bcl-2 and survivin.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It has also been shown to have low toxicity in normal cells, suggesting that it may be a safe tool for studying cancer biology. However, there are also some limitations to using N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide in lab experiments. It has relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not yet fully understood, which may limit its usefulness in some applications.
Zukünftige Richtungen
There are several future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide. One area of interest is in developing new cancer therapies based on the molecule. N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide has shown promise as an anti-cancer agent, and further studies are needed to determine its efficacy in vivo and its potential for use in combination with other cancer treatments. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide, which may lead to the identification of new targets for cancer therapy. Finally, there is potential for using N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide as a tool for studying the mechanisms of cancer cell growth and proliferation, which may lead to new insights into the biology of cancer.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-29-24-14-8-6-12-20(24)23-17-21(19-11-5-7-13-22(19)27-23)25(28)26-16-15-18-9-3-2-4-10-18/h5-9,11-14,17H,2-4,10,15-16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSVLIOPWBSTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-propylphenyl)-4-quinolinecarboxamide](/img/structure/B4162381.png)
![6-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162399.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(2-methoxyphenyl)quinoline](/img/structure/B4162411.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(3-pyridinyl)quinoline hydrochloride](/img/structure/B4162412.png)
![2-(2,5-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4162419.png)

![N-[3-(acetylamino)phenyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4162426.png)
![isopropyl 4-chloro-3-{[({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4162433.png)
![6'-amino-2-oxo-3'-phenyl-7-(trifluoromethyl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4162434.png)
![1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4162435.png)
![N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4162437.png)